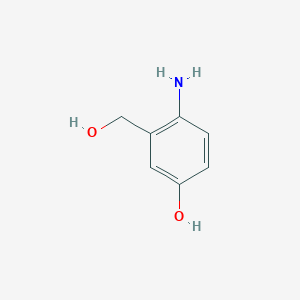

4-Amino-3-(hydroxymethyl)phenol

Description

Contextualization within Phenolic and Aminophenolic Compound Research

Phenolic compounds are a cornerstone of organic chemistry, characterized by a hydroxyl group attached to an aromatic ring. They are ubiquitous in nature and serve as vital starting materials and intermediates for a vast range of chemicals, including pharmaceuticals, polymers, and agrochemicals. wikipedia.org The addition of an amino group to the phenolic structure creates aminophenols, a class of compounds with a rich history and diverse applications. For instance, simple isomers like 2-aminophenol (B121084) and 4-aminophenol (B1666318) are well-established precursors in the synthesis of dyes, photographic developers, and pharmaceuticals. wikipedia.orgwikipedia.org

4-Amino-3-(hydroxymethyl)phenol fits within this significant class as a disubstituted aminophenol. The presence of not just the amino and hydroxyl groups, but also a hydroxymethyl substituent, offers a more complex and versatile scaffold for chemical modification. Research into aminophenol derivatives is often driven by the desire to fine-tune the electronic and steric properties of the molecule to achieve specific functionalities, and the inclusion of the hydroxymethyl group represents a key point of differentiation from simpler aminophenols. mdpi.comnih.gov

Significance of Functionalized Phenols in Contemporary Organic Chemistry

The direct functionalization of the carbon-hydrogen (C-H) bonds of phenols is a major focus in contemporary organic synthesis. researchgate.net Such methods allow for the efficient increase in molecular complexity, providing pathways to novel molecules with valuable properties. researchgate.net Functionalized phenols are critical structural motifs in a significant percentage of top-selling pharmaceuticals and are key components in the creation of functional materials like polymer resins.

The strategic placement of functional groups, such as the amino and hydroxymethyl groups in this compound, is crucial. The amino group can act as a directing group in electrophilic aromatic substitution and can be readily modified to form a wide array of other functional groups. rsc.org The hydroxymethyl group provides a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, further expanding the synthetic possibilities. This multi-functionality makes such compounds valuable as building blocks in the development of complex molecules, including potential new therapeutic agents and advanced polymers. researchgate.net

Overview of Research Trajectories for this compound

While extensive, peer-reviewed research specifically detailing the applications of this compound is still emerging, its structure suggests several promising research trajectories. Based on the known chemistry of its constituent functional groups and related compounds, its potential is most evident in polymer chemistry and as a synthetic intermediate.

One potential application lies in the synthesis of specialized phenolic resins. Phenol-formaldehyde resins are a major class of industrial polymers, and the properties of these resins can be tailored by using substituted phenols. wikipedia.org The hydroxymethyl group on this compound could participate in polymerization reactions, while the amino group could be used to impart specific properties such as improved adhesion or thermal stability. There is some indication that the use of this meta-substituted isomer, compared to its ortho-substituted counterpart (4-Amino-2-(hydroxymethyl)phenol), may offer advantages in resin synthesis by reducing steric hindrance and leading to faster polymerization.

Furthermore, its structure makes it a candidate as an intermediate in the synthesis of more complex molecules. The three distinct functional groups offer multiple handles for sequential chemical transformations, allowing for the construction of intricate molecular architectures that could be investigated for biological activity. The development of derivatives from related aminophenols for use as antimicrobial or anti-inflammatory agents highlights a potential path for future investigation into this compound's derivatives. nih.gov As synthetic methodologies continue to advance, the utility of versatile building blocks like this compound is expected to grow.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 168202-61-7 |

| Molecular Formula | C₇H₉NO₂ |

| MDL Number | MFCD19203464 |

| SMILES Code | OC1=CC=C(N)C(CO)=C1 |

| InChI Key | DHKIYDNMIXSKQP-UHFFFAOYSA-N |

Data sourced from chemical supplier catalogs. mdpi.combldpharm.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 139.15 g/mol |

| Exact Mass | 139.06333 |

| Physical Form | Solid (inferred) |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |

Data sourced from chemical supplier catalogs. mdpi.combldpharm.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

168202-61-7 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

4-amino-3-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H9NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4,8H2 |

InChI Key |

DHKIYDNMIXSKQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Hydroxymethyl Phenol

Established Synthetic Routes and Precursor Chemistry

Established synthetic methodologies for 4-Amino-3-(hydroxymethyl)phenol and related derivatized phenols typically involve multi-step transformations, often utilizing readily available phenolic precursors.

The synthesis of amino-substituted hydroxymethylphenols can involve several strategic steps, often building upon existing methods for related derivatized phenols. For instance, the preparation of 4-amino-3-methoxyphenol (B112844), a close analog, can be achieved through a multi-step process. One such method involves dissolving sulfanilic acid and anhydrous sodium carbonate in water, followed by the addition of sodium nitrite (B80452). This mixture is then poured onto a solution of ice and hydrochloric acid. The resulting suspension is subsequently added to a cooled solution of 3-methoxyphenol (B1666288) and sodium hydroxide (B78521). The deep red solution is stirred, heated, and then treated with sodium dithionite (B78146) until the color discharges upon cooling, leading to the formation of 4-amino-3-methoxyphenol crystals. benchchem.com

Another approach for synthesizing amino-substituted phenols, such as 4-amino-3-methylphenol, involves a nitrosation reaction of m-cresol (B1676322), followed by a reduction step. In the nitrosation reaction, m-cresol is reacted with sodium nitrite and hydrochloric acid in an aqueous sodium hydroxide solution to produce 4-nitroso-3-methylphenol. This intermediate is then subjected to hydrogenating reduction in an alcoholic solvent under the effect of a catalyst and promoter to yield 4-amino-3-methylphenol. google.com

These examples highlight common strategies in derivatized phenol (B47542) synthesis, where specific functional groups are introduced and transformed sequentially to achieve the desired compound.

Table 1: Example of a Multi-step Synthesis for an Analogous Amino-Phenol

| Compound Synthesized | Precursor(s) | Key Steps | Yield (for analogous compound) |

| 4-Amino-3-methoxyphenol | Sulphanilic acid, 3-Methoxyphenol | Diazotization, Coupling, Reduction | 66% benchchem.com |

| 4-Amino-3-methylphenol | m-Cresol | Nitrosation, Hydrogenating Reduction | Not specified google.com |

Hydroxymethyl phenol derivatives serve as crucial intermediates in the synthesis of various functionalized phenols, including this compound. The presence of the hydroxymethyl group allows for further chemical manipulation. For example, 4-Bromo-3-(hydroxymethyl)phenol can be synthesized starting from 3-(hydroxymethyl)phenol through direct bromination. Alternatively, it can be obtained by reducing related halogenated phenols. smolecule.com

More complex examples illustrate the utility of hydroxymethyl-substituted precursors. A shortened synthetic route for 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol, an active metabolite of tolterodine, involves a Grignard reaction, highlighting the use of such a derivatized phenol intermediate in pharmaceuticals. google.com Similarly, 4-(hydroxymethyl)phenol has been employed as a starting material in a three-step sequence to obtain an N-methylamine intermediate, demonstrating its role as a versatile precursor for amine-containing compounds. beilstein-journals.org The formation of 1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]-2-{[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino}ethanol, an intermediate in the synthesis of certain β2 adrenergic receptor agonists, also utilizes an aldehyde derivative of 4-(benzyloxy)-3-(hydroxymethyl)phenyl, which underscores the importance of hydroxymethyl-functionalized phenols in constructing complex molecular architectures. google.com

This compound acts as a valuable synthetic intermediate due to its dual functionality (amino and hydroxymethyl groups) on a phenolic scaffold, enabling further derivatization and integration into larger molecules. Amino-substituted hydroxymethylphenols, in general, are recognized as significant building blocks. For instance, 4-(3-aminopropyl)phenol (B3145447) derivatives, obtained from lignin, are considered important synthetic building blocks for a range of pharmaceutical and polymeric materials. nih.gov

While specific direct applications of this compound as a synthetic intermediate for widely known compounds are not extensively detailed in the provided snippets, related compounds like 2-(3-N,N-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol are explicitly noted as useful intermediates in the synthesis of pharmaceuticals such as Fesoterodine. wipo.int This suggests a broader utility for amino-hydroxymethyl phenols in drug synthesis. The presence of an amino group allows for amidation, alkylation, or acylation reactions, while the hydroxymethyl group can undergo oxidation, esterification, or further alkylation, providing numerous pathways for the synthesis of complex organic molecules.

Novel Approaches in the Synthesis of this compound and Analogues

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods, particularly relevant for compounds like this compound.

Green chemistry principles are increasingly applied to the synthesis of amines and phenols, aiming to minimize environmental impact and maximize resource efficiency. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, catalysis, designing for degradation, and real-time pollution prevention. kahedu.edu.inijfmr.comscribd.com

For amine and phenol synthesis, this translates to utilizing atom-economic reactions that incorporate most of the starting materials into the final product, such as reductive amination or hydrogen borrowing strategies. ijfmr.comrsc.org The adoption of green solvents like water, supercritical carbon dioxide, ionic liquids, and polyethylene (B3416737) glycol, or even solvent-free processes, significantly reduces the environmental footprint compared to traditional organic solvents. scribd.comskpharmteco.com Furthermore, employing catalytic reagents in preference to stoichiometric reagents enhances selectivity and reduces waste generation. kahedu.edu.in

A significant novel approach involves the catalytic amination of biomass-derived oxygenates, particularly lignin-derived alcohols, offering a sustainable route to amino-functionalized phenols. Lignin, an abundant biopolymer, contains various phenolic and alcohol functionalities that can be valorized into value-added chemicals. researchgate.netsci-hub.sencsu.edunih.govd-nb.info

One notable strategy is the "hydrogen borrowing" methodology, which enables the direct conversion of alcohols into their respective amines with high atom economy, with water being the only side product. nih.gov This approach has been successfully applied to the amination of lignin-derived 4-(3-propanol) phenol derivatives (e.g., 1G) to form corresponding amino-alkyl phenols (1G amine) using heterogeneous catalysts such as RANEY® Ni and ammonia (B1221849) gas. nih.gov This method is particularly attractive for the sustainable production of primary amines from renewable lignocellulosic biomass. nih.gov

Another emerging strategy involves electrochemical approaches for the synthesis of bio-based anilines from lignin-derived phenols. This two-step process includes anodic oxidation of lignin-derived phenols and subsequent amination under mild conditions using a nitrogen source like glycine (B1666218) ethyl ester. researchgate.net These catalytic amination strategies represent significant progress towards the sustainable production of valuable amino-phenolic compounds from renewable resources.

Table 2: Catalytic Amination of Lignin-Derived Alcohols

| Lignin-Derived Alcohol Analogues | Catalyst | Amination Strategy | Product Type | Key Feature |

| 4-(3-propanol) phenol derivatives (1G) | RANEY® Ni | Hydrogen Borrowing | Amino-alkyl phenols (1G amine) | High atom economy, water as sole byproduct nih.gov |

Spectroscopic and Analytical Characterization Techniques for 4 Amino 3 Hydroxymethyl Phenol

Vibrational Spectroscopy Applications

FT-IR spectroscopy is a powerful tool for structural elucidation, providing information about the presence of specific functional groups within 4-Amino-3-(hydroxymethyl)phenol by measuring the absorption of infrared radiation at distinct wavenumbers. The compound's structure, featuring an aromatic ring, a primary amino group, a phenolic hydroxyl group, and an alcoholic hydroxymethyl group, leads to several characteristic absorption bands libretexts.org.

Typical IR absorptions expected for this compound include:

O-H stretching: A broad and strong absorption band is anticipated in the region of 3300-3525 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups (both phenolic and alcoholic) libretexts.orgresearchgate.net.

N-H stretching: The primary amino group (-NH₂) is expected to exhibit two sharp to medium intensity bands, corresponding to asymmetric and symmetric N-H stretching vibrations, typically around 3300-3400 cm⁻¹ libretexts.orgrsc.org.

Aromatic C-H stretching: Multiple weaker bands above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) signify the C-H stretching vibrations of the aromatic ring researchgate.net.

Aliphatic C-H stretching: Bands in the 2800-3000 cm⁻¹ range are characteristic of the C-H stretching vibrations from the hydroxymethyl (-CH₂OH) group researchgate.net.

C=C aromatic ring stretching: Medium to strong bands typically appear in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring rsc.org.

C-O stretching: Strong absorption bands are expected for the C-O stretching vibrations of both the phenolic and alcoholic hydroxyl groups, generally in the 1000-1250 cm⁻¹ range libretexts.org.

Table 1: Expected FT-IR Spectroscopic Data for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment/Vibration Type |

| O-H (Phenolic/Alcoholic) | 3300-3525 (broad, strong) | Stretching (hydrogen-bonded) libretexts.orgresearchgate.net |

| N-H (Primary Amine) | 3300-3400 (medium, sharp doublets) | Asymmetric and Symmetric Stretching libretexts.orgrsc.org |

| Aromatic C-H | >3000 (weak) | Stretching researchgate.net |

| Aliphatic C-H (-CH₂OH) | 2800-3000 (medium) | Stretching researchgate.net |

| Aromatic C=C | 1450-1600 (medium to strong) | Ring Stretching rsc.org |

| C-O (Phenolic/Alcoholic) | 1000-1250 (strong) | Stretching libretexts.org |

FT-Raman spectroscopy complements FT-IR by providing information on molecular vibrations that may be weak or absent in IR spectra, particularly symmetric stretches and non-polar bond vibrations tandfonline.com. For this compound, Raman spectroscopy can offer detailed insights into the aromatic ring modes and specific C-H vibrations. For instance, aromatic C-H stretching bands in similar compounds have been observed in Raman spectra around 3162 and 3025 cm⁻¹ researchgate.net. The C-C functionalities within the aromatic ring also yield characteristic strong bands in the Raman spectrum researchgate.net. The analysis of both FT-IR and FT-Raman spectra provides a more complete vibrational fingerprint of the compound, aiding in the confirmation of its specific structural arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information on the chemical environment of individual atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming the structure of this compound.

¹H NMR Spectroscopy: ¹H NMR reveals the number of chemically equivalent protons, their local electronic environment (chemical shift), and their connectivity to neighboring protons (coupling patterns). For this compound, the following characteristic signals are expected:

Phenolic -OH proton: Typically appears as a broad singlet in the range of 4-7 ppm, although it can extend downfield depending on hydrogen bonding and solvent. For similar phenolic compounds, shifts around 9.34 ppm have been reported libretexts.orgrsc.org.

Amino -NH₂ protons: These protons are generally broad and can appear at variable chemical shifts, influenced by solvent and concentration. A broad singlet around 4 ppm is possible rsc.org. These protons are exchangeable with D₂O, which can be used to confirm their identity libretexts.org.

Hydroxymethyl -CH₂OH protons: The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group are expected to resonate around 4-5 ppm, typically as a singlet if no significant coupling occurs, or a more complex signal if coupling to the hydroxyl proton is resolved. For 2-(hydroxymethyl)phenol, a singlet at 4.55 ppm was observed for the -CH₂ protons rsc.org. The hydroxyl proton of the hydroxymethyl group is also exchangeable and appears at a variable shift.

Aromatic protons: The protons on the substituted benzene (B151609) ring will give rise to signals in the aromatic region, typically between 6-8 ppm, with splitting patterns that reflect their positions relative to each other and the substituents (amino, hydroxyl, hydroxymethyl) libretexts.org.

Table 2: Expected ¹H NMR Spectroscopic Data for this compound (Inferred)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes (Expected) |

| Phenolic -OH | 4-7 (or higher, e.g., ~9) | Broad singlet | 1H | Exchangeable with D₂O, concentration/solvent dependent libretexts.orgrsc.org |

| Amino -NH₂ | ~3-5 | Broad singlet | 2H | Exchangeable with D₂O, solvent dependent libretexts.orgrsc.org |

| Hydroxymethyl -CH₂ | ~4-5 | Singlet (or multiplet) | 2H | rsc.org |

| Hydroxymethyl -OH | Variable | Broad singlet | 1H | Exchangeable with D₂O libretexts.org |

| Aromatic C-H | 6-8 | Multiplets | 3H | Depending on substitution pattern libretexts.org |

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. For this compound, characteristic carbon signals are expected:

Aromatic carbons: The carbons of the benzene ring will appear in the range of 115-165 ppm, with specific shifts influenced by the attached electron-donating groups (-OH, -NH₂, -CH₂OH) libretexts.orgmdpi.comresearchgate.net.

Carbon bearing phenolic -OH: The carbon directly attached to the phenolic hydroxyl group typically shows a significant downfield shift, often around 155-163 ppm libretexts.orgmdpi.comresearchgate.net.

Carbon bearing amino -NH₂: This carbon's shift will also be influenced by the amino group, generally causing a downfield shift.

Hydroxymethyl -CH₂OH carbon: The methylene carbon of the hydroxymethyl group is expected to resonate in the region of 58-65 ppm rsc.orgmdpi.com.

The effects of solvent and pH (e.g., in alkaline conditions) can cause significant downfield shifts of ¹³C signals, particularly for ortho-hydroxymethyl groups and aromatic carbons bearing hydroxyl groups, due to changes in electron density upon phenoxide ion formation researchgate.netresearchgate.net.

Table 3: Expected ¹³C NMR Spectroscopic Data for this compound (Inferred)

| Functional Group | Chemical Shift (δ, ppm) | Notes (Expected) |

| Aromatic C-OH | 155-163 | Carbon directly bonded to phenolic hydroxyl libretexts.orgmdpi.comresearchgate.net |

| Aromatic C-NH₂ | ~140-150 | Carbon directly bonded to amino group |

| Aromatic C-CH₂OH | ~120-130 | Carbon directly bonded to hydroxymethyl group |

| Hydroxymethyl -CH₂OH | 58-65 | Methylene carbon of hydroxymethyl group rsc.orgmdpi.com |

| Other Aromatic Carbons | 115-140 | Other carbons in the benzene ring libretexts.orgmdpi.com |

While this compound is not chiral, advanced NMR techniques can provide additional structural insights. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) , are invaluable for unambiguous signal assignment and confirming bond connectivity. COSY can establish proton-proton correlations, while HSQC correlates protons directly bonded to carbons, and HMBC reveals longer-range proton-carbon correlations, which are crucial for confirming the substitution pattern on the aromatic ring and the exact positions of the functional groups nih.govrsc.org.

Furthermore, aminophenols can exhibit tautomerism, particularly keto-enol or amino-imino tautomerism, depending on the solvent and pH conditions researchgate.net. Advanced NMR techniques can be employed to investigate such dynamic processes. By conducting NMR experiments under varying conditions (e.g., different solvents, temperatures, or pH values), researchers can monitor shifts in chemical equilibria and identify the presence and interconversion of different tautomeric forms mdpi.com. This can manifest as changes in chemical shifts, coupling patterns, or the appearance/disappearance of signals, providing evidence for the most stable tautomeric form in a given environment researchgate.net.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide structural information through its fragmentation pattern. For this compound (C₇H₉NO₂), with a molecular weight of 139.15 g/mol , the molecular ion peak is a key piece of information chemsrc.com.

In electrospray ionization (ESI) or other soft ionization techniques, the protonated molecular ion [M+H]⁺ is typically observed, which for this compound would correspond to m/z 140.1. Fragmentation patterns derived from electron ionization (EI-MS) provide valuable structural clues. Characteristic fragmentation pathways for compounds containing hydroxyl and amino groups on an aromatic ring include:

Loss of water (H₂O): The hydroxymethyl group and the phenolic hydroxyl group can readily lose a water molecule (18 amu), leading to a fragment ion at m/z 121 (139 - 18) libretexts.orgmdpi.com.

Loss of ammonia (B1221849) (NH₃): The amino group can undergo the loss of ammonia (17 amu), resulting in a fragment ion at m/z 122 (139 - 17).

Loss of formaldehyde (B43269) (CH₂O): The hydroxymethyl group can lose formaldehyde (30 amu), potentially leading to a fragment ion at m/z 109 (139 - 30).

Successive losses: Further fragmentation can occur, involving the loss of multiple small molecules or rearrangement products, yielding a series of characteristic fragment ions that can be mapped back to the original molecular structure libretexts.org.

MS is highly sensitive and is often coupled with chromatographic techniques (e.g., LC-MS) for the analysis of impure samples or mixtures, allowing for the precise determination of the molecular weight of this compound even in complex matrices.

Compound Names and PubChem CIDs

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantitation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the identification and quantification of chemical compounds, including phenolic compounds and their derivatives nih.govrroij.com. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

In LC-MS/MS, a sample containing this compound is first introduced into the liquid chromatography system. The compound, based on its physicochemical properties such as polarity and interactions with the stationary phase, separates from other components in the mixture as it passes through a chromatographic column sielc.com. Common reversed-phase C18 analytical columns are frequently used for separating phenolic compounds rroij.comnih.govoup.com. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often includes additives such as formic acid or ammonium (B1175870) formate (B1220265) to optimize ionization and chromatographic separation sielc.comoup.com.

Following chromatographic separation, the eluted this compound enters the mass spectrometer, commonly via an electrospray ionization (ESI) source nih.govrroij.comnih.gov. In the mass spectrometer, the compound is ionized, producing charged molecules (parent ions). For compounds like this compound, electrospray ionization in positive mode often yields protonated molecular ions, such as [M+H]+. These parent ions are then fragmented in a collision cell, generating characteristic product ions (daughter ions) rroij.comnih.gov. The specific fragmentation pattern, or MS/MS spectrum, acts as a unique fingerprint for the compound, enabling its unambiguous identification even in complex matrices nih.govrroij.com.

For quantitative analysis, LC-MS/MS often utilizes selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes mdpi.comt3db.ca. This involves monitoring specific precursor-to-product ion transitions that are unique to this compound. The intensity of these specific ion transitions is directly proportional to the concentration of the compound in the sample, allowing for precise quantification nih.govoup.com. For example, p-aminophenol, a related compound, has been quantified using LC-MS/MS with a limit of quantification as low as 1 ng/mL, employing electrospray ionization in positive mode and triple quadrupole mass spectrometry nih.govoup.comresearcher.life. This highlights the high sensitivity achievable with LC-MS/MS for aminophenol derivatives.

Table 1: Typical LC-MS/MS Parameters for Phenolic Compounds (Illustrative)

| Parameter | Description / Typical Range |

| Chromatography | |

| Column Type | Reversed-phase C18 (e.g., Acquity UPLC BEH shield RP-C18) rroij.comnih.govoup.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Formate Buffer sielc.comoup.com |

| Flow Rate | 0.2-1.2 mL/min nih.govoup.com |

| Column Temperature | Room temperature to 40 °C oup.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically Positive Mode nih.govresearchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) for MRM nih.govmdpi.com |

| Detected Ions | [M+H]+ (parent ion), specific fragment ions nih.govcore.ac.uk |

| Quantification Method | Multiple Reaction Monitoring (MRM) mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for determining the molecular weight of polar and thermolabile compounds, including this compound rroij.comconicet.gov.ar. In ESI-MS, a solution of the compound is sprayed through a fine capillary at high voltage, creating charged droplets researchgate.netresearchgate.net. As the solvent evaporates from these droplets, the analyte molecules become ionized, typically as protonated ([M+H]+) or deprotonated ([M-H]-) species conicet.gov.arresearchgate.netresearchgate.net.

For this compound (C8H11NO2), with a molecular weight of 139.15200 g/mol chemsrc.com, ESI-MS in positive ion mode would typically show a prominent peak at m/z 140.1 corresponding to the [M+H]+ ion. The high precision of modern mass spectrometers allows for exact mass determination, which is crucial for confirming the elemental composition of the compound rroij.com. Furthermore, ESI-MS can provide information about protonation sites and unimolecular reactivity. Studies on related aminophenols have shown that protonation primarily occurs at the nitrogen atom, influencing subsequent fragmentation pathways researchgate.net. The ability of ESI-MS to accurately determine the molecular ion, even for compounds with complex structures or those present in mixtures, makes it an indispensable tool for confirming the molecular weight of this compound nih.gov.

Electronic Spectroscopy and Other Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, providing insights into its chromophoric properties. The presence of an aromatic ring, amino group, and hydroxyl group in this compound contributes to its UV-Vis absorption characteristics aip.orgnih.gov. Aromatic compounds typically exhibit characteristic absorption bands in the UV region due to π-π* transitions of the delocalized electrons within the benzene ring researchgate.net. Substituents like amino (-NH2) and hydroxyl (-OH) groups, being auxochromes, can extend the conjugation and lead to shifts in the absorption maxima to longer wavelengths (bathochromic shift) and increased intensity (hyperchromic effect) nih.govresearchgate.netcerealsgrains.org.

For 4-aminophenol (B1666318) (a related compound), UV-Vis spectra typically show absorption maxima around 275 nm sielc.com. Other aminophenol isomers exhibit distinct absorption peaks, for instance, o-aminophenol shows λmax at 211, 234, and 287 nm in ethanol, while p-aminophenol shows λmax at 206, 235, and 301 nm cerealsgrains.org. The exact positions and intensities of the absorption bands for this compound would be dependent on the solvent, pH, and concentration due to potential solvatochromic effects and ionization states nih.govresearchgate.net. The hydroxymethyl group (-CH2OH) could also subtly influence the electronic environment. UV-Vis spectroscopy is valuable for confirming the presence of these chromophores and for quantitative analysis based on Beer's Law tandfonline.com.

Table 2: Expected UV-Vis Absorption Characteristics of Phenolic Compounds (General)

| Feature | Description |

| Aromatic Ring (π-π)* | Strong absorption in the UV region (e.g., ~200-280 nm) researchgate.net |

| Amino Group (-NH2) | Auxochrome, can cause bathochromic shift and intensity increase researchgate.net |

| Hydroxyl Group (-OH) | Auxochrome, can cause bathochromic shift, especially in basic conditions researchgate.net |

| Conjugation Effects | Extended conjugation leads to shifts to longer wavelengths researchgate.net |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional solid-state structure of crystalline compounds such as this compound iucr.orgacs.orgmdpi.com. When X-rays interact with the electrons of a crystal, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice ua.pt. This diffraction pattern is unique to the compound's crystal structure.

For this compound, XRD analysis would elucidate the precise positions of all atoms, the planarity of the aromatic ring, the orientation of the amino, hydroxyl, and hydroxymethyl groups, and how these molecules interact to form the crystal lattice. This information is critical for understanding the compound's physical properties, stability, and potential for polymorphism. Powder X-ray diffraction (PXRD) can also be used to confirm the bulk crystalline phase and identify different polymorphs, even when single crystals are not available or are difficult to grow acs.orgua.ptsemanticscholar.org.

Table 3: Information Provided by X-ray Diffraction (XRD)

| Parameter | Description |

| Unit Cell Data | Dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice iucr.orgaip.org |

| Space Group | Symmetry of the crystal lattice iucr.orgaip.org |

| Atomic Positions | Precise coordinates of all atoms in the unit cell acs.org |

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N, C-O) iucr.org |

| Bond Angles | Angles between bonds (e.g., C-C-C, C-C-N) iucr.org |

| Molecular Conformation | Three-dimensional shape of the molecule acs.org |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking, C-H···π interactions iucr.orgacs.orgmdpi.com |

Theoretical and Computational Studies on 4 Amino 3 Hydroxymethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for studying the electronic structure and properties of molecules. They provide a theoretical framework to solve the Schrödinger equation for a chemical system, yielding information about energy, geometry, and electron distribution.

Density Functional Theory (DFT) is a widely utilized quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. It is highly effective for calculating various molecular properties due to its balance of accuracy and computational efficiency. DFT calculations on 4-Amino-3-(hydroxymethyl)phenol would typically involve optimizing its molecular geometry, determining bond lengths and angles, and analyzing vibrational frequencies wu.ac.thwu.ac.thresearchgate.nettandfonline.com.

For instance, DFT, particularly with hybrid functionals like B3LYP and various basis sets (e.g., 6-31++G(d,p)), is commonly used to investigate molecular structures, including bond lengths, bond angles, and vibrational frequencies wu.ac.thwu.ac.thresearchgate.net. Beyond structural parameters, DFT is crucial for computing reactivity descriptors that predict how a molecule might interact with other chemical species. These descriptors include parameters like Mulliken atomic charges, which indicate the electronic charge distribution within the molecule and help identify reactive sites wu.ac.thwu.ac.thresearchgate.net.

DFT studies can also assess the chemical and thermal stability of compounds by analyzing thermodynamic parameters at different temperatures, indicating how these parameters might change with increasing temperature wu.ac.thwu.ac.thresearchgate.net. In the context of this compound, DFT would be instrumental in predicting its ground-state geometry, electronic configuration, and potential sites for chemical reactions.

Ab initio methods, meaning "from the beginning," derive molecular properties directly from fundamental physical constants and quantum mechanics, without empirical parameters. Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant of molecular orbitals. While computationally more demanding than DFT for larger systems, HF calculations provide a valuable baseline for molecular studies and can be used to optimize ground-state geometries and calculate vibrational wavenumbers mdpi.comnih.gov.

For this compound, ab initio and HF methods would contribute to understanding its molecular structure and spectroscopic characteristics. Although often surpassed in accuracy by DFT for certain properties, HF calculations are crucial for providing initial insights into electronic interactions and serve as a reference point for more advanced quantum chemical methods nih.govtandfonline.com.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) provides insights into the molecule's kinetic stability and electron transfer capabilities tandfonline.commdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov. A smaller energy gap typically suggests higher reactivity and lower stability, indicating easier electron exchange tandfonline.comnih.gov.

Ionization Potential (I): Energy required to remove an electron from the HOMO.

Electron Affinity (A): Energy released when an electron is added to the LUMO.

Chemical Hardness (η): Resistance to charge transfer, calculated as (E_LUMO - E_HOMO)/2 tandfonline.commdpi.com. A higher hardness indicates greater stability.

Chemical Softness (σ): Inverse of hardness, indicating a molecule's propensity for electron transfer mdpi.com.

Electronegativity (χ) or Chemical Potential (μ): Tendency to attract electrons, calculated as -(E_HOMO + E_LUMO)/2 tandfonline.commdpi.com.

Electrophilicity Index (ω): Measure of a molecule's ability to accept electrons tandfonline.commdpi.com.

For this compound, analyzing these indices would predict its general reactivity, stability, and its potential as an electron donor or acceptor in chemical reactions.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution of a molecule, highlighting areas that are susceptible to electrophilic (electron-deficient, typically positive potential) or nucleophilic (electron-rich, typically negative potential) attack wu.ac.thwu.ac.thresearchgate.nettandfonline.comresearchgate.neteurjchem.com. A MEP map for this compound would reveal the most favorable sites for interaction with other charged species, such as protonation sites or areas prone to attack by electrophiles.

Fukui functions are local reactivity descriptors that quantify the sensitivity of a molecule's electron density to a small perturbation in the number of electrons. They are used to identify specific atomic sites within a molecule that are prone to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0) wu.ac.thwu.ac.thresearchgate.nettandfonline.comeurjchem.com. By calculating Fukui functions for this compound, researchers can precisely pinpoint the most reactive atoms for different types of chemical reactions, providing a detailed understanding of its chemical selectivity.

Non-Covalent Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool that analyzes the topological properties of electron density to characterize and quantify chemical bonds and non-covalent interactions within a molecule or between interacting molecules researchgate.net. QTAIM provides a rigorous definition of an atom in a molecule and identifies bond critical points (BCPs) where the electron density is at a minimum along the bond path.

For this compound, QTAIM analysis would be used to:

Identify and characterize hydrogen bonds: By locating BCPs between hydrogen atoms and electronegative atoms (like oxygen or nitrogen), QTAIM can confirm the presence and strength of hydrogen bonds, both intramolecular and intermolecular researchgate.net.

Quantify interaction strengths: Parameters derived from electron density at BCPs (e.g., electron density (ρ) and Laplacian of electron density (∇²ρ)) provide insights into the nature (covalent, ionic, or non-covalent) and strength of interactions researchgate.net.

Analyze steric effects and van der Waals interactions: QTAIM can differentiate between various types of non-covalent interactions, contributing to a comprehensive understanding of how this compound might pack in a solid state or interact in solution researchgate.net.

Such analysis is essential for understanding the stability of chemical structures and the role of non-covalent interactions in larger assemblies involving this compound researchgate.net.

PIXEL Energy and Hirshfeld Analysis for Crystal Packing and Intermolecular Forces

Computational methods like PIXEL energy calculations and Hirshfeld surface analysis are powerful tools for dissecting the intricate network of intermolecular interactions that govern crystal packing. These analyses provide a quantitative and qualitative understanding of the forces stabilizing molecular crystals.

Hirshfeld Surface Analysis: Hirshfeld surface analysis, commonly performed using software like CrystalExplorer, visually represents and quantifies intermolecular contacts within a crystal lattice. The dnorm surface, a normalized contact distance, highlights regions where molecules are in close contact (red regions) or further apart (blue regions), while 2D fingerprint plots quantify the percentage contributions of different types of intermolecular interactions. For compounds like this compound, the presence of hydroxyl (-OH), amino (-NH₂), and aromatic groups suggests a propensity for various interactions. Expected predominant contributions typically include:

Hydrogen Bonding: Strong interactions are anticipated involving the phenolic -OH group (as both donor and acceptor), the amino -NH₂ group (as both donor and acceptor), and the hydroxymethyl -CH₂OH group (as both donor and acceptor). Common hydrogen bond motifs like O-H···O, N-H···O, O-H···N, and N-H···N are highly likely to play significant roles in the crystal cohesion nih.govamericanelements.com.

π-π Stacking Interactions: Given the aromatic benzene (B151609) ring, face-to-face or edge-to-face π-π stacking interactions between adjacent molecules could also contribute to the crystal stability, though their prominence would depend on the specific crystal packing arrangement researchgate.net.

A Hirshfeld surface analysis of this compound would delineate the most significant intermolecular contacts. For instance, in similar phenolic and aminic compounds, H···O/O···H, H···H, and H···N/N···H interactions often constitute a large percentage of the total Hirshfeld surface, underscoring the dominance of hydrogen bonding and van der Waals forces nih.govamericanelements.com.

PIXEL Energy Analysis: The PIXEL method quantifies the energy contributions of different intermolecular interactions between molecular pairs in a crystal. This approach partitions the total interaction energy (Etot) into physically meaningful components: electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep) energies acs.org. For this compound, PIXEL analysis would offer a quantitative breakdown of the forces stabilizing its crystal structure:

Electrostatic Energy (Eele): This component arises from the interaction of permanent multipoles (e.g., dipole-dipole, hydrogen bonding). Due to the polar -OH, -NH₂, and -CH₂OH groups, electrostatic contributions, particularly from hydrogen bonding, are expected to be substantial.

Dispersion Energy (Edis): This component accounts for instantaneous dipole-induced dipole interactions (London dispersion forces). It is significant for all molecules and plays a crucial role in packing efficiency, especially for the aromatic ring and saturated parts of the molecule.

Polarization Energy (Epol): This reflects the energy associated with the deformation of electron clouds of interacting molecules.

Exchange-Repulsion Energy (Erep): This arises from the Pauli exclusion principle when electron clouds overlap, leading to repulsion at short distances.

PIXEL analysis would reveal the relative importance of these energy components, providing insights into the driving forces behind the observed crystal packing. For many organic molecular crystals, dispersion and electrostatic energies are often the dominant attractive forces, with hydrogen bonding contributing significantly to the electrostatic term acs.org.

| Intermolecular Contact Type (Illustrative) | Expected Contribution Range (%) | Nature of Interaction |

|---|---|---|

| H···O/O···H (Hydrogen bonds) | 25-40 | Electrostatic, Dispersion |

| H···H (Van der Waals) | 20-35 | Dispersion |

| H···N/N···H (Hydrogen bonds) | 10-20 | Electrostatic, Dispersion |

| H···C/C···H (Van der Waals) | 5-15 | Dispersion |

| C···C (Van der Waals/π-π) | 2-8 | Dispersion, Electrostatic |

| Other Minor Contacts | <5 | Various |

Note: The values in this table are illustrative, based on typical contributions observed in Hirshfeld surface analyses of organic molecules with similar functional groups, and are not specific calculated data for this compound.

Computational Predictions of Physicochemical Properties and Reactivity

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely employed to predict and understand the physicochemical properties and reactivity of molecules. These predictions are crucial for drug design, material science, and chemical synthesis.

Theoretical pKa Calculations and Acidity Predictions

The acid dissociation constant (pKa) is a fundamental physicochemical property that dictates a molecule's ionization state and, consequently, its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, both the phenolic hydroxyl group and the amino group possess dissociable protons, making pKa prediction essential.

Theoretical pKa calculations commonly utilize quantum mechanical methods, often in conjunction with continuum solvent models to account for solvation effects wikipedia.orgwu.ac.th. DFT methods, such as B3LYP, are frequently employed, with appropriate basis sets (e.g., 6-31G*, 6-311G) and population analyses (e.g., Natural Population Analysis (NPA), Mulliken Population Analysis (MPA), or Hirshfeld charges) for predicting partial atomic charges that correlate with pKa values acs.orgwikipedia.org.

For this compound:

Phenolic Hydroxyl Group (-OH): Unsubstituted phenol (B47542) has a pKa of approximately 10. The presence of an amino group (electron-donating) and a hydroxymethyl group (which can be weakly electron-donating or withdrawing depending on its environment) on the benzene ring will influence the acidity of the phenolic proton. An electron-donating group typically increases the pKa (makes it less acidic), while an electron-withdrawing group decreases it (makes it more acidic). The amino group at the para position to the hydroxyl in 4-aminophenol (B1666318) (p-aminophenol) raises its pKa to about 10.3, making it slightly less acidic than phenol. The hydroxymethyl group's effect would also need to be considered.

Amino Group (-NH₂): A primary aromatic amino group (aniline) typically has a pKa of around 4.5-5. The electron-donating nature of the phenolic and hydroxymethyl groups would generally increase the basicity (and thus the pKa of the conjugate acid) of the amino group.

Precise theoretical pKa values for this compound would require specific quantum chemical calculations that consider the cumulative electronic effects of all substituents and their positions. These calculations involve computing the free energy difference between the protonated and deprotonated forms in solution wu.ac.th.

| Functional Group | Typical Unsubstituted pKa (Reference) | Expected Influence of Substituents | Predicted pKa (Illustrative) |

|---|---|---|---|

| Phenolic -OH | ~10 (for phenol) acs.org | Amino group increases pKa | ~9.5 - 10.5 |

| Aromatic -NH₂ | ~4.5-5 (for aniline) | Phenolic/Hydroxymethyl groups increase pKa | ~4.8 - 5.5 |

Note: The "Predicted pKa (Illustrative)" values are hypothetical ranges based on general substituent effects on phenol and aniline (B41778) pKa values, not specific calculated data for this compound.

Computational Modeling of Intermolecular Interactions

Beyond crystal packing analysis, computational modeling allows for a deeper understanding of specific intermolecular interactions at the molecular level, which are crucial for molecular recognition, self-assembly, and various chemical processes. DFT calculations are central to this.

Hydrogen Bonding Characterization: DFT can precisely characterize the geometry, strength, and directionality of hydrogen bonds formed by the amino, hydroxymethyl, and phenolic groups. This includes bond lengths, angles, and interaction energies. For instance, studies on molecules with hydroxymethylphenol moieties show strong intramolecular and intermolecular hydrogen bonds influencing their conformation and interactions.

Molecular Electrostatic Potential (MEP) Maps: MEP maps, derived from DFT calculations, visually represent the charge distribution around a molecule. They highlight electrophilic (electron-deficient, typically blue) and nucleophilic (electron-rich, typically red) regions, which are key indicators for potential sites of intermolecular interaction, such as hydrogen bond donors and acceptors. For this compound, the oxygen atoms of the hydroxyl and hydroxymethyl groups, and the nitrogen atom of the amino group, would likely show negative electrostatic potential, indicating their role as hydrogen bond acceptors, while the hydrogen atoms attached to oxygen and nitrogen would show positive potential, acting as hydrogen bond donors.

Fukui Functions: These reactivity descriptors, also derived from DFT, help identify sites within a molecule that are prone to nucleophilic, electrophilic, or radical attack. For intermolecular interactions, Fukui functions can point to the most reactive sites for forming specific bonds or non-covalent interactions.

Other Non-covalent Interactions: Computational modeling can also probe other non-covalent interactions such as van der Waals forces, C-H···π interactions, and potential weak halogen bonds if relevant, providing a complete picture of the molecular recognition landscape.

Computational modeling of intermolecular interactions provides a robust theoretical framework for understanding the behavior of this compound in various environments, from crystal formation to its interactions with solvent molecules or biological targets.

Mechanistic Insights into Biological Activities of 4 Amino 3 Hydroxymethyl Phenol Derivatives in Vitro Research

Antimicrobial Action Mechanisms

The antimicrobial properties of phenolic compounds, including derivatives structurally related to 4-Amino-3-(hydroxymethyl)phenol, are attributed to various mechanisms impacting microbial physiology.

Phenolic compounds are known to interact with microbial cell membranes, proteins, and organelles, which can lead to reduced efficiency of metabolic pathways and destructive damage to the cell membrane mdpi.com. This interaction can result in an alteration of microbial cell membranes scielo.org.za. For Gram-negative bacteria, phenols and benzyl (B1604629) alcohols are generally accepted to exert antimicrobial action by altering membranes scielo.org.za. In contrast, for Gram-positive bacteria, a more specific mode of action has been suggested, which may involve the inhibition of DNA, RNA, and protein synthesis scielo.org.za. Derivatives of the 4-hydroxyphenyl moiety, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, exhibit antimicrobial activity, suggesting their capacity to target multiple cellular mechanisms in a structure-dependent manner nih.gov. The inherent versatility of the hydroxyl group in phenolic structures, capable of participating in oxidation and hydrogen bond formation, facilitates interactions with diverse biological targets nih.gov.

Research on derivatives incorporating the 4-hydroxyphenyl moiety has demonstrated their ability to modulate bacterial and fungal growth in vitro. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown significant antibacterial and antifungal properties against multidrug-resistant bacterial and fungal pathogens, including Candida auris nih.govnih.gov. Among these derivatives, hydrazones containing heterocyclic substituents displayed particularly potent and broad-spectrum antimicrobial activity nih.govnih.gov. Minimum inhibitory concentrations (MICs) for these derivatives against Candida auris ranged from 0.5 to 64 µg/mL nih.gov.

| Compound Class (Derivative of 3-((4-hydroxyphenyl)amino)propanoic acid) | Target Microorganism | MIC Range (µg/mL) |

| Hydrazones with heterocyclic substituents | Candida auris | 0.5 - 64 |

| Other 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacterial and fungal pathogens | Not specified, but active nih.govnih.gov |

General phenolic compounds have also been screened for antimicrobial activity against various microorganisms, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and the fungus Candida albicans scielo.org.za. While potent activities were observed against Gram-positive bacteria, activity against Gram-negative bacteria was less prominent scielo.org.za. This activity often correlates with the molecules' ability to form quinone methides, suggesting novel modes of action scielo.org.za.

Enzyme Interaction and Modulation

Phenolic compounds, including those structurally similar to this compound, are known to interact with enzymes, influencing their activity through various mechanisms.

Phenolic compounds can act as enzyme inhibitors mdpi.com. A structurally related compound, 4-hydroxybenzyl alcohol (PubChem CID: 10103), has been investigated for its ability to inhibit bacterial α-carbonic anhydrases (CAs) from Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα) researchgate.net. 4-hydroxybenzyl alcohol was found to be among the most effective inhibitors for both NgCAα and VchCAα, demonstrating potent inhibition researchgate.net.

| Compound | Target Enzyme | Ki Value (µM) |

| 4-Hydroxybenzyl alcohol | Neisseria gonorrhoeae CAα (NgCAα) | 0.6 - 1.7 researchgate.net |

| 4-Hydroxybenzyl alcohol | Vibrio cholerae CAα (VchCAα) | 0.7 - 1.2 researchgate.net |

Anti-Inflammatory Effects and Mechanisms

Phenolic compounds exhibit anti-inflammatory effects through multiple mechanisms, often involving the modulation of cellular signaling pathways and the inhibition of inflammatory mediators.

General phenolic compounds can regulate immunity by interfering with immune cell regulation, the synthesis of pro-inflammatory cytokines, and gene expression nih.gov. They are known to inactivate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and modulate mitogen-activated protein Kinase (MAPk) and arachidonic acid pathways nih.gov. Furthermore, they can suppress Toll-like receptor (TLR) and pro-inflammatory gene expression nih.gov. Their antioxidant activity also plays a role in their anti-inflammatory properties, as they can inhibit enzymes involved in reactive oxygen species (ROS) production, such as xanthine (B1682287) oxidase and NADPH oxidase (NOX), while upregulating endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) (GSH) peroxidase nih.gov.

Moreover, phenolic compounds can inhibit key enzymes involved in the production of eicosanoids, including phospholipase A2 (PLA2), cyclooxygenase (COX), and lipoxygenase (LOX), leading to a reduction in the production of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), thereby antagonizing inflammation nih.gov. For instance, 4-hydroxybenzyl alcohol (PubChem CID: 10103), a phenolic compound with a hydroxymethyl group, has demonstrated anti-inflammatory activity, potentially by downregulating nitric oxide (NO) production chemsrc.com. Studies on phenolic compounds from Gastrodia elata root, which include 4-hydroxybenzyl alcohol, have shown that they inhibit COX activity and silica-induced ROS generation in a dose-dependent manner in vitro, with their anti-inflammatory activity being linked to both COX inhibition and antioxidant effects researchgate.net.

DNA Interaction Studies

Spectral Changes Indicative of DNA Interaction

The interaction of small molecules with deoxyribonucleic acid (DNA) is a critical area of research, particularly in the development of potential therapeutic agents such as anticancer drugs. Spectroscopic methods, especially UV-Visible absorption spectroscopy, are powerful tools for investigating these interactions, as they can reveal changes in the electronic environment of both the small molecule and the DNA upon binding. Key spectral changes indicative of DNA interaction include shifts in absorption maxima (bathochromic or hypsochromic shifts) and changes in absorbance intensity (hyperchromism or hypochromism) sigmaaldrich.com.

While specific in vitro research focusing solely on the DNA interaction and spectral changes of this compound itself was not explicitly detailed in the available literature, comprehensive studies on closely related 4-aminophenol (B1666318) derivatives provide significant mechanistic insights sigmaaldrich.com. These derivatives, particularly Schiff bases synthesized from 4-aminophenol, have been investigated for their ability to interact with human DNA, revealing characteristic spectral alterations upon complex formation sigmaaldrich.com.

Detailed Research Findings

A study on five distinct 4-aminophenol Schiff base derivatives (S-1, S-2, S-3, S-4, and S-5) demonstrated various spectral changes when these compounds interacted with human DNA sigmaaldrich.com. These changes in the UV-Vis absorption spectra are crucial for understanding the mode of DNA binding:

Hyperchromism: Compounds S-1, S-2, S-3, and S-5 all exhibited a hyperchromic effect upon interaction with DNA sigmaaldrich.com. Hyperchromism refers to an increase in the absorption intensity of the compound's spectral band. This effect is often observed when a molecule binds to DNA in a way that allows for stronger electronic transitions, such as through partial intercalation or external binding modes that alter the DNA's conformation and expose more of the chromophore sigmaaldrich.com.

Hypochromism: In contrast, derivative S-4 showed a hypochromic effect when interacting with DNA sigmaaldrich.com. Hypochromism, a decrease in absorption intensity, is typically associated with intercalative binding, where the chromophore of the small molecule stacks between the DNA base pairs, leading to a reduction in its molar absorptivity due to strong electronic coupling between the ligand and the DNA bases.

Bathochromic Shift (Red Shift): The spectral bands of compounds S-2, S-3, and S-4 also displayed a bathochromic shift (red shift) upon forming complexes with DNA sigmaaldrich.com. A bathochromic shift indicates a shift of the absorption maximum to longer wavelengths (lower energy). This shift, when accompanied by hypochromism, further supports an intercalative mode of binding, suggesting that the chromophore experiences a more polar environment or a change in its electronic structure due to stacking interactions with the DNA bases. If only weak interactions are present, only hypochromic or hyperchromic effects might be observed without significant peak shifts sigmaaldrich.com.

These distinct spectral responses underscore the varied ways in which derivatives of 4-aminophenol can engage with the DNA helix. The observed hyperchromism and hypochromism, along with bathochromic shifts, provide compelling evidence for different modes of non-covalent interaction, including potential intercalation and groove binding, depending on the specific structural modifications of the 4-aminophenol scaffold nih.govsigmaaldrich.com.

Data Table

The following table summarizes the observed spectral changes for the 4-aminophenol Schiff base derivatives upon interaction with human DNA:

| Compound | Spectral Change (Absorbance) | Spectral Change (Wavelength Shift) | Implied Interaction Characteristic |

| S-1 | Hyperchromism | No significant shift reported | Potential external binding / partial intercalation |

| S-2 | Hyperchromism | Bathochromic shift (red shift) | Potential external binding / partial intercalation with environmental change |

| S-3 | Hyperchromism | Bathochromic shift (red shift) | Potential external binding / partial intercalation with environmental change |

| S-4 | Hypochromism | Bathochromic shift (red shift) | Strong indication of intercalation |

| S-5 | Hyperchromism | No significant shift reported | Potential external binding / partial intercalation |

Note: The interpretation of interaction characteristics is based on general principles of DNA-ligand interactions and the provided spectral data. Further detailed studies (e.g., viscosity, molecular docking) are typically required to conclusively determine the precise binding mode.

Derivatization Strategies for Advanced Research of 4 Amino 3 Hydroxymethyl Phenol

Functional Group Interconversion and Introduction

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, enabling the conversion of one functional group into another. imperial.ac.uk For a molecule like 4-Amino-3-(hydroxymethyl)phenol, which possesses an amino group, a phenolic hydroxyl group, and a primary alcohol (hydroxymethyl group), FGI offers a versatile toolkit for creating a diverse library of derivatives.

The existing functional groups on the this compound ring direct the introduction of new substituents. The powerful electron-donating effects of the amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to them. stackexchange.comsparkl.me Given the substitution pattern, the primary sites for new group introduction would be positions 2, 5, and 6.

Introduction of Halogen Groups: Halogenation of phenols is a common electrophilic aromatic substitution. Direct treatment with bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms onto the activated ring. Due to the high activation from the two groups, this reaction can proceed rapidly. To control the regioselectivity and extent of halogenation, milder reagents or specific reaction conditions may be necessary. For instance, N-halosuccinimides (NCS, NBS) can be used for more controlled monohalogenation.

Introduction of Additional Hydroxyl or Amino Groups: Further hydroxylation or amination on the aromatic ring is more complex. Nitration followed by reduction is a common pathway to introduce an additional amino group. The directing effects of the existing substituents must be carefully considered. Similarly, sulfonation followed by alkali fusion can introduce a hydroxyl group, though this is a harsh process. More modern methods involving transition-metal-catalyzed C-H activation are emerging as selective strategies for introducing such groups onto phenol (B47542) rings. nih.gov

The table below summarizes common methods for functional group introduction applicable to the this compound scaffold.

| Target Functional Group | Reagent/Method | Comments |

| Halogen (Br, Cl) | Br₂ or Cl₂ in a suitable solvent | Can lead to poly-halogenation due to high ring activation. |

| N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Offers more controlled, selective halogenation. | |

| [Et₂NSF₂]BF₄ with tetraethylammonium (B1195904) halide | A method for the halogenation of alcohols, but can be adapted. organic-chemistry.org | |

| Amino (NH₂) | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., Sn/HCl, H₂/Pd) | A two-step process to introduce an amino group via a nitro intermediate. |

| Hydroxyl (OH) | 1. Diazotization of an amino group 2. Heating in water | Converts an existing or newly introduced amino group to a hydroxyl group. nih.govwikipedia.org |

| 1. Sulfonation (SO₃/H₂SO₄) 2. Alkali Fusion (NaOH, heat) | Harsh conditions, but a classic method for phenol synthesis. |

The primary aromatic amino group of this compound is a key handle for extensive derivatization through diazotization. scialert.net This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. scialert.netresearchgate.netgoogle.com

The resulting aryl diazonium salt is a highly valuable intermediate that can be converted into a wide array of functional groups. This versatility makes diazotization a powerful tool for creating derivatives of this compound that would be difficult to synthesize directly.

Key Transformations of Diazonium Salts:

Replacement by Hydroxyl: Gently warming the diazonium salt solution causes the loss of N₂ gas and the introduction of a hydroxyl group, a process known as the Sandmeyer-like reaction. nih.govwikipedia.org This would convert the parent compound into a dihydroxy-3-(hydroxymethyl)phenol derivative.

Replacement by Halogens (Sandmeyer Reaction): Treatment with copper(I) halides (CuCl, CuBr) allows for the clean replacement of the diazonium group with the corresponding halogen. For iodination, potassium iodide (KI) is typically sufficient without a copper catalyst.

Azo Coupling: The diazonium salt can act as an electrophile in a reaction with an activated aromatic compound (like another phenol or an aniline) to form an azo compound. scialert.netresearchgate.net These highly conjugated systems are often colored and form the basis of many dyes.

The following table outlines the derivatization possibilities via diazotization.

| Target Derivative | Reagent for Diazonium Salt Transformation | Product Class |

| Phenol | H₂O, heat | Dihydroxyphenols |

| Chloro-derivative | Copper(I) Chloride (CuCl) | Chlorophenols |

| Bromo-derivative | Copper(I) Bromide (CuBr) | Bromophenols |

| Iodo-derivative | Potassium Iodide (KI) | Iodophenols |

| Fluoro-derivative | HBF₄ (Schiemann reaction) | Fluorophenols |

| Azo Compound | Activated Aromatic Ring (e.g., Phenol, Aniline) | Azo Dyes |

Selective Derivatization for Analytical and Biological Studies

Derivatization is a critical step in preparing molecules for specific high-performance analytical techniques or for probing biological systems. These strategies often focus on attaching a tag that confers a desirable property, such as improved ionization in a mass spectrometer or photoreactivity for labeling biomolecules.

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the efficiency of ionization is paramount for achieving high sensitivity. shimadzu.com Compounds that ionize poorly, such as some phenols, may require derivatization. nih.gov For this compound, derivatization can target the hydroxyl or amino groups to attach a moiety that is more readily ionized.

For example, acetylation of the phenolic hydroxyl group using acetic anhydride (B1165640) can improve chromatographic behavior and produce predictable fragmentation patterns in the mass spectrometer. nih.gov More advanced derivatization reagents are designed to introduce a permanently charged group or a group with very high proton affinity, significantly boosting the signal in electrospray ionization (ESI)-MS. Reagents like N-(4-aminophenyl)piperidine have been used to tag organic acids, improving their detection limits by over 200-fold in positive ionization mode. nih.gov A similar strategy could be adapted to tag the hydroxyl or hydroxymethyl groups of this compound.

An exciting area of chemical biology is the development of photoreactive probes for labeling proteins and peptides. Research has shown that 3-(hydroxymethyl)-2-naphthol derivatives can be used for the selective and reversible photochemical derivatization of cysteine residues. nih.govrsc.orguu.nl The mechanism involves the irradiation of the naphthol derivative with UV light (e.g., 350 nm), which generates a reactive intermediate that specifically couples with the thiol group of cysteine. nih.gov

The structural motif of a hydroxymethyl group adjacent to a phenolic hydroxyl on an aromatic ring is present in this compound. This structural analogy suggests that it could serve as a scaffold for developing new photochemical probes. By modifying the parent compound, it might be possible to create reagents for the light-induced, site-specific labeling of proteins, which is invaluable for studying protein function and interactions. researchgate.net

Quantitative analysis in complex biological samples by LC-MS is often hampered by matrix effects, which can suppress or enhance the analyte signal unpredictably. nih.gov Isotope-coded derivatization (ICD) is a powerful strategy to overcome this issue. nih.gov The method involves labeling a sample with a "light" version of a derivatizing reagent and a standard or control sample with a "heavy" isotope-labeled version of the same reagent. nih.govresearchgate.net

When the samples are mixed and analyzed by MS, the light and heavy-tagged analytes appear as a pair of peaks with a specific mass difference. Because they are chemically identical, they co-elute and experience the same matrix effects. The ratio of their peak intensities provides a highly accurate relative quantification.

The functional groups of this compound (amine and hydroxyl) are ideal targets for a wide range of commercially available and custom-synthesized isotope-coded derivatization reagents.

The table below provides examples of isotope-coded derivatization strategies relevant to the functional groups present in this compound.

| Target Functional Group | Reagent Type | Isotope Label | Application |

| Amino Group | Isotope-Coded Dansyl Chloride | ¹²C/¹³C or ¹⁴N/¹⁵N | Quantitative proteomics/metabolomics |

| Amino Group | Acetic Anhydride (d₀/d₆) | H/D | General amine quantification |

| Hydroxyl Group | Isotope-Coded p-Dimethylaminophenacyl (DmPA) Bromide | H/D | Phenol and carboxylic acid profiling |

This approach enables precise differential analysis of this compound or its metabolites in comparative biological samples, such as in disease biomarker discovery or pharmacological studies. nih.gov

Q & A

Q. Q1. What are the key synthetic routes for 4-Amino-3-(hydroxymethyl)phenol, and how do reaction conditions influence product purity?

A1. The compound can be synthesized via condensation reactions involving phenol derivatives and formaldehyde, analogous to phenol-formaldehyde resin production. For example:

- Step 1 : React phenol with formaldehyde under controlled pH and temperature to form hydroxymethyl intermediates (e.g., hydroxymethyl phenol) .

- Step 2 : Introduce amino groups via reductive amination or substitution reactions. Base-catalyzed conditions (e.g., NaOH) favor para-substitution, while acidic conditions promote ortho-substitution .

- Critical factors : Mole ratios (formaldehyde/phenol >1.15), catalyst type (amines vs. hydroxides), and reaction time (5+ hours) significantly affect crosslinking and byproduct formation .

Q. Q2. How can spectroscopic methods (e.g., SERS, DFT) elucidate the molecular structure and adsorption behavior of this compound?

A2.

- Surface-Enhanced Raman Spectroscopy (SERS) : Identifies adsorption modes (e.g., via –NH₂ or –OH groups) on metal nanoparticles, revealing orientation and binding affinity .

- Density Functional Theory (DFT) : Predicts vibrational frequencies, Mulliken charges (e.g., charge distribution on –CH₂OH), and natural bond orbital (NBO) interactions, aiding in spectral assignment .

- Validation : Compare experimental FTIR or NMR data (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons) with computational results to confirm tautomeric forms .

Q. Q3. What analytical techniques are recommended for quantifying this compound in complex matrices?

A3.

- HPLC/MS : Use a Hypersil Gold RP-18 column (250 × 4.6 mm) with UV-VIS detection (λ = 254 nm) and ESI-MS for peak identification. Calibrate with standard solutions (0.1–100 μg/mL) .

- Derivatization : Enhance sensitivity by reacting –NH₂ groups with dansyl chloride or fluorescamine .

- Challenges : Co-elution with hydroxymethyl derivatives (e.g., 4-Amino-3-[(4-hydroxyphenyl)amino]phenol) may occur; optimize gradient elution (acetonitrile/water + 0.1% formic acid) to resolve peaks .

Advanced Research Questions

Q. Q4. What side reactions occur during electrochemical reduction of nitroaromatic precursors to this compound, and how can they be mitigated?

A4.

Q. Q5. How can statistical experimental design optimize the synthesis of this compound for high yield and scalability?

A5.

- Factorial Design : Vary factors like formaldehyde/phenol ratio (1:1–1:3), catalyst concentration (0.5–2.5%), and temperature (70–90°C) .

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 1:1.8 ratio, 1.2% triethylamine, 85°C yields >85%) .

- Kinetic Analysis : Monitor residual phenol and formaldehyde via HPLC to identify rate-limiting steps (e.g., hydroxymethylation vs. condensation) .

Q. Q6. What computational approaches predict the reactivity of this compound in radical-mediated polymerization or catalytic cycles?

A6.

- Quantum Mechanics (QM) : Calculate HOMO-LUMO gaps to assess susceptibility to oxidation (e.g., –CH₂OH group as a radical initiator) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., tyrosinase) to predict regioselective hydroxylation or crosslinking .

- Case Study : DFT studies on analogous compounds (e.g., 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol) show strong hydrogen-bonding networks stabilizing transition states .

Q. Q7. How does this compound interact with biological systems, and what are its metabolic fates?

A7.

- In Vitro Metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) to identify phase I metabolites (e.g., N-acetylation or O-methylation) .

- Genotoxicity Assays : Use Ames tests (TA98 strain) to assess mutagenicity; conflicting results may arise from nitroso derivatives formed under acidic conditions .

- Cellular Uptake : Fluorescence tagging (e.g., FITC conjugation) reveals accumulation in lysosomes, suggesting potential for drug delivery systems .

Q. Q8. What advanced applications exist for this compound in materials science?

A8.

- Nanoporous Silica Composites : Functionalize mesoporous silica (SBA-15) via –NH₂ grafting for heavy metal adsorption (e.g., Pb²⁺, Cd²⁺) .

- Polymer Additives : Incorporate into epoxy resins to enhance thermal stability (TGA: 10% weight loss at 280°C vs. 240°C for unmodified resin) .

- Electrochemical Sensors : Modify carbon electrodes for dopamine detection (LOD = 0.1 μM) via π-π interactions with aromatic rings .

Key Considerations

- Contradictions : reports potential genotoxicity, while suggests low toxicity in electrochemical applications. Context-specific risk assessments (e.g., pH-dependent metabolite formation) are critical .

- Gaps : Limited data on enantiomeric purity (if applicable) and long-term environmental persistence. Prioritize chiral HPLC and OECD 301 biodegradation tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.